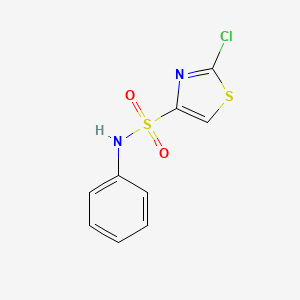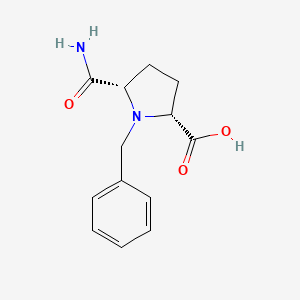![molecular formula C13H20O2 B13638346 (1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
(1S)-1-[4-(pentyloxy)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[4-(pentyloxy)phenyl]ethanol: is an organic compound characterized by the presence of a phenyl group substituted with a pentyloxy group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol typically involves the following steps:
Formation of the pentyloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate.
Reduction to the alcohol: The intermediate is then reduced using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1S)-1-[4-(pentyloxy)phenyl]ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form various derivatives depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
Cosmetics: Potential use in formulations due to its alcohol and phenyl group functionalities.
Mecanismo De Acción
The mechanism by which (1S)-1-[4-(pentyloxy)phenyl]ethanol exerts its effects involves interactions with various molecular targets. The ethanol moiety can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Comparación Con Compuestos Similares
- (1S)-1-[4-(methoxy)phenyl]ethanol
- (1S)-1-[4-(ethoxy)phenyl]ethanol
- (1S)-1-[4-(butoxy)phenyl]ethanol
Comparison:
- Structural Differences: The length of the alkoxy chain varies among these compounds, which can influence their physical and chemical properties.
- Reactivity: The reactivity of these compounds in various chemical reactions may differ due to the steric and electronic effects of the alkoxy group.
- Applications: While they may share similar applications, the specific properties of each compound can make them more suitable for certain uses.
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
(1S)-1-(4-pentoxyphenyl)ethanol |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1 |
Clave InChI |
LBVSMLUOJGZYAI-NSHDSACASA-N |
SMILES isomérico |
CCCCCOC1=CC=C(C=C1)[C@H](C)O |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


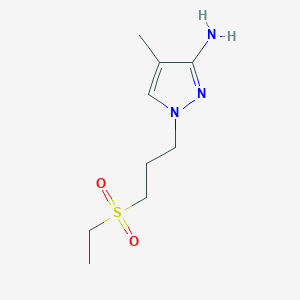
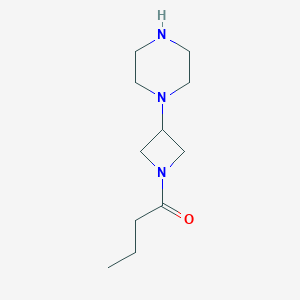
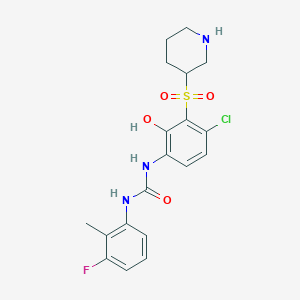
![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)
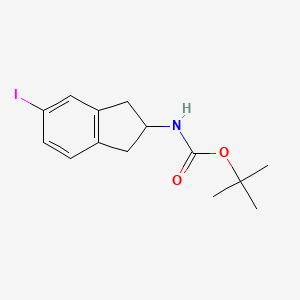
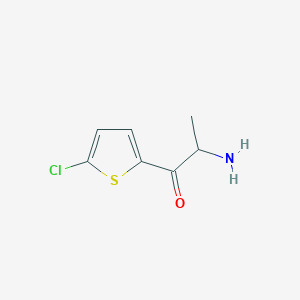
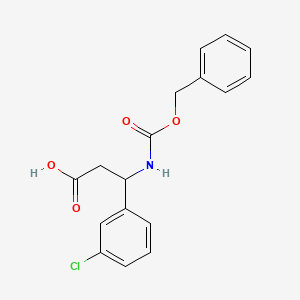
![2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13638297.png)
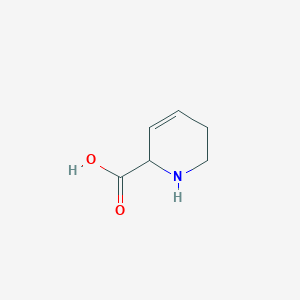
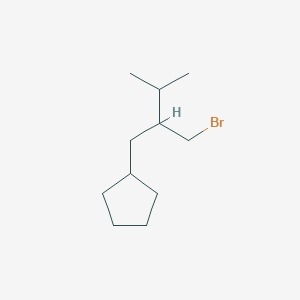
![8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13638311.png)
